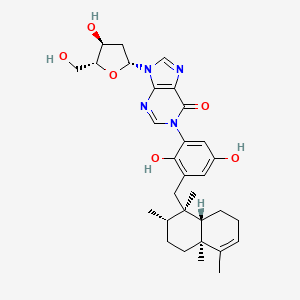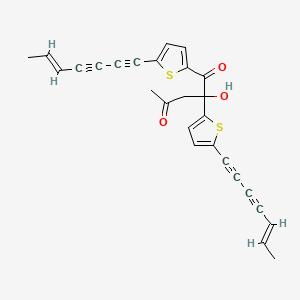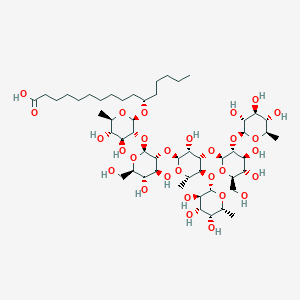![molecular formula C24H24N4O5 B1255461 5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B1255461.png)
5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID: is a complex organic compound that features a unique structure combining a pyrrole ring, an isophthalic acid moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Hydrazone Formation: The hydrazone linkage is formed by reacting 3-(dimethylamino)benzaldehyde with hydrazine hydrate under acidic conditions.
Coupling with Isophthalic Acid: The final step involves coupling the hydrazone derivative with isophthalic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID: has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Studies: Its interactions with proteins and nucleic acids can be studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-((E)-{[3-(dimethylamino)benzoyl]hydrazono}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]terephthalic acid
- 5-[3-((E)-{[3-(dimethylamino)benzoyl]hydrazono}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid
Uniqueness
The uniqueness of 5-{3-[(E)-({[3-(DIMETHYLAMINO)PHENYL]FORMAMIDO}IMINO)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-[3-[(E)-[[3-(dimethylamino)benzoyl]hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C24H24N4O5/c1-14-8-19(13-25-26-22(29)16-6-5-7-20(10-16)27(3)4)15(2)28(14)21-11-17(23(30)31)9-18(12-21)24(32)33/h5-13H,1-4H3,(H,26,29)(H,30,31)(H,32,33)/b25-13+ |
InChI Key |
IGIJYSJRSGLAGQ-DHRITJCHSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NNC(=O)C3=CC(=CC=C3)N(C)C |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/NC(=O)C3=CC(=CC=C3)N(C)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NNC(=O)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



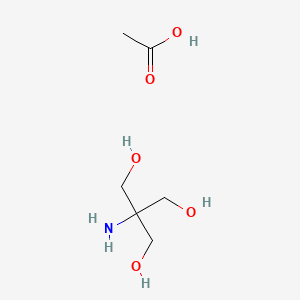
![4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
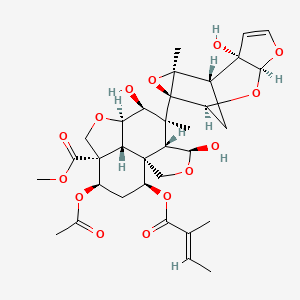
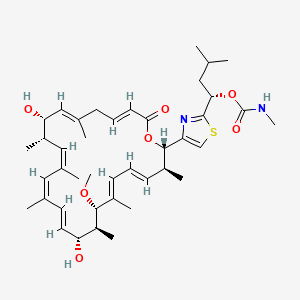


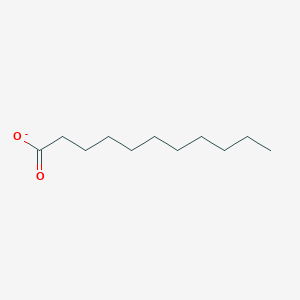
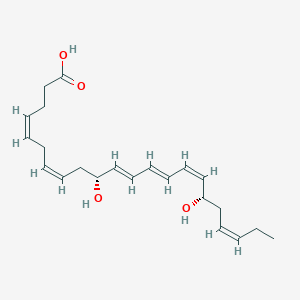
![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)

